4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-fluorobromobenzene and 3-(trifluoromethyl)phenylboronic acid, are prepared.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic effects .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- 4-(Trifluoromethyl)phenol
- Trifluoromethoxybenzene
Comparison: 4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of fluoro and trifluoromethyl groups on a biphenyl scaffold. This structural arrangement imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .
Properties
IUPAC Name |
1-fluoro-4-phenyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWNYRVOPRAMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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